molecular formula C16H18N2O4 B2469632 4-(4-ethoxyphenyl)-1-ethyl-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione CAS No. 1775356-66-5

4-(4-ethoxyphenyl)-1-ethyl-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione

Cat. No. B2469632
M. Wt: 302.33
InChI Key: LDUKUWQPXPRUFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound belongs to the class of organic compounds known as pyrimidinones . Pyrimidinones are compounds containing a pyrimidine ring, which is a six-member aromatic heterocycle, conjugated with a keto group at the 2-position .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups. The ethoxyphenyl group attached at the 4-position and the ethyl group at the 1-position of the pyrimidine ring could potentially influence the compound’s reactivity and properties .

Scientific Research Applications

Synthesis and Antibacterial Properties

  • The compound has been involved in the synthesis of various substituted thieno (2,3-d) pyrimidines, which have demonstrated antibacterial properties. This synthesis process involves the treatment of different intermediates to create the final substituted thienopyrimidines, characterized by MP, TLC, IR, and NMR spectra (More, Chandra, Nargund, & Nargund, 2013).

Applications in Crystallography

  • The compound has been used in the synthesis of novel derivatives of pyrrolo[2,3-d]pyrimidine. These syntheses have been integral in studying the crystal and molecular structures of these derivatives, contributing to a deeper understanding of molecular conformations (Adams, Saçmacı, Üngören, & Akçamur, 2005).

Optical and Nonlinear Optical Properties

  • Pyrimidine based bis-uracil derivatives, synthesized using similar compounds, have shown potential in applications related to optical and nonlinear optical properties. This includes drug discovery, antimicrobial, photoluminescence, and molecular docking studies. The kinetic and thermal stabilities, along with intramolecular charge transfer characters of these compounds, have been a focus of research (Mohan et al., 2020).

Antimicrobial Applications

  • The synthesis of 6-(substituted amino)-4-(4-ethoxyphenyl)-1-phenyl-2(1H)-pyridinones, derived from similar compounds, has been researched for their potential antimicrobial activities. This involves the azo coupling of different aryldiazonium chlorides, indicating the compound's utility in developing new antimicrobial agents (Patel, Gandhi, & Sharma, 2010).

Future Directions

Given the wide range of biological activities exhibited by pyrimidinones, this compound could be a potential candidate for further study in medicinal chemistry. Future research could focus on elucidating its mechanism of action, optimizing its synthesis, and evaluating its potential as a therapeutic agent .

properties

IUPAC Name

4-(4-ethoxyphenyl)-1-ethyl-4,7-dihydro-3H-furo[3,4-d]pyrimidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4/c1-3-18-12-9-22-15(19)13(12)14(17-16(18)20)10-5-7-11(8-6-10)21-4-2/h5-8,14H,3-4,9H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDUKUWQPXPRUFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(NC1=O)C3=CC=C(C=C3)OCC)C(=O)OC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-ethoxyphenyl)-1-ethyl-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione

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